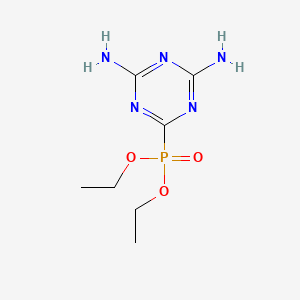

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate

CAS No.: 4230-55-1

Cat. No.: VC17614233

Molecular Formula: C7H14N5O3P

Molecular Weight: 247.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4230-55-1 |

|---|---|

| Molecular Formula | C7H14N5O3P |

| Molecular Weight | 247.19 g/mol |

| IUPAC Name | 6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C7H14N5O3P/c1-3-14-16(13,15-4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) |

| Standard InChI Key | DDMIIIHVHWXZLV-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,3,5-triazine ring substituted at the 2-position with a diethyl phosphonate group () and at the 4- and 6-positions with amino groups (). This arrangement creates a planar triazine core with electron-withdrawing phosphonate and electron-donating amino groups, enabling unique electronic and steric interactions. The IUPAC name, 6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine, reflects this substitution pattern.

Key structural identifiers include:

-

SMILES:

-

InChIKey:

-

Canonical SMILES: .

Comparative Analysis with Related Compounds

A structurally related compound, Diethyl [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]phosphonate (CAS No. 275.24 g/mol), differs by the insertion of an ethylene spacer between the triazine and phosphonate groups. This modification alters solubility and reactivity profiles, as shown in Table 1.

Table 1: Structural and Physicochemical Comparison

| Property | Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate | Diethyl [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]phosphonate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 247.19 | 275.24 |

| Key Structural Feature | Direct phosphonate-triazine linkage | Ethylene spacer between triazine and phosphonate |

Synthesis and Characterization

Analytical Characterization

Characterization of similar compounds involves:

-

Nuclear Magnetic Resonance (NMR): - and -NMR spectra resolve proton environments and carbon-phosphorus coupling. For example, HEPT exhibits a -NMR signal at δ 4.28 ppm (qt, ) for ethoxy groups .

-

Mass Spectrometry: High-resolution mass spectra confirm molecular ion peaks and fragmentation patterns.

-

Chromatography: HPLC or GC-MS ensures purity and identifies byproducts .

Functional Properties and Applications

Flame Retardancy

Phosphonate-triazine hybrids exhibit dual-phase flame inhibition. The phosphorus component promotes char formation ( yield under oxidative conditions), while nitrogen releases non-flammable gases like . During pyrolysis, intermediates such as and generate , a radical scavenger that quenches flame-propagating species . These properties suggest potential use in polymers, textiles, or coatings.

Chemical Intermediate

The compound’s reactive amino and phosphonate groups make it a candidate for synthesizing hybrid molecules. For instance, triazine-phosphonates have been coupled with phenolic moieties to create inhibitors of Aurora kinases, enzymes implicated in cancer .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in multi-step syntheses and purification challenges due to polar byproducts. Advances in catalytic amination or microwave-assisted reactions could improve efficiency .

Application-Specific Studies

-

Flame Retardants: Quantifying char residue and gas-phase inhibition efficiency in polymer matrices.

-

Drug Discovery: Screening against cancer cell lines and enzymatic targets.

-

Materials Science: Exploring coordination chemistry with metals for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume